molecular formula C14H22N2O2 B8648912 Tert-butyl 3-amino-3-phenylpropylcarbamate

Tert-butyl 3-amino-3-phenylpropylcarbamate

Cat. No.: B8648912
M. Wt: 250.34 g/mol
InChI Key: CPMBHEYMGCRCCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-amino-3-phenylpropylcarbamate is a useful research compound. Its molecular formula is C14H22N2O2 and its molecular weight is 250.34 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

tert-butyl N-(3-amino-3-phenylpropyl)carbamate

InChI

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-9-12(15)11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3,(H,16,17)

InChI Key

CPMBHEYMGCRCCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C1=CC=CC=C1)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Hydrazine hydrate (85%, 5.1 mL, 74 mmol) was added to a solution of [3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-phenyl-propyl]-carbamic acid tert-butyl ester (2.8 g, 7.4 mmol) in THF (25 mL) and MeOH (25 mL). The resulting mixture was heated to 65° C. for 6 hours. Then the precipitate was filtered, and the filtrate was concentrated under reduced pressure to give crude product which was purified by column chromatography on silica gel (dichloromethane:MeOH, 100:1, 1% NH3 H2O) to give (3-amino-3-phenyl-propyl)-carbamic acid tert-butyl ester as an off-white solid. (Yield 1.7 g, 92%). 1H NMR (300 MHz, CDCl3): δ 7.31-7.18 (m, 5H), 6.82 (brs, 1H), 3.78-3.74 (m, 1H), 2.92 (brs, 2H), 1.82 (s, 2H), 1.63-1.61 (m, 2H), 1.37 (s, 9H). LC-MS: [M+H]+ 251.
Quantity
5.1 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

NH2NH2 (1.8 mL, 57.7 mmol) was added to a THF/MeOH (1:1, 30 mL) solution of 1,1-dimethylethyl[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropyl]carbamate (2.2 g, 5.79 mmol) and stirred at 50° C. in a sealed system. After 12 hours, the solids were filtered, washing with methanol. The filtrate was concentrated and purified by column chromatography using 5% MeOH in CHCl3 containing 1% NH4OH to give the title compound (1.1 g, 76%) as a white solid: LC-MS (ES) m/z=251 (M+H)+.
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
1,1-dimethylethyl[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropyl]carbamate
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
76%

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